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Compound of Interest

Compound Name:
5-(4-Bromophenyl)morpholin-3-

one

CAS No.: 1147392-80-0

Cat. No.: B1375565

Get Quote

Executive Summary
This technical guide outlines the biological evaluation strategy for 5-(4-
Bromophenyl)morpholin-3-one derivatives. While the morpholin-3-one core is a privileged

scaffold in medicinal chemistry—most notably serving as the structural backbone for the

blockbuster anticoagulant Rivaroxaban—the specific substitution at the C5 position (rather than

the N4 position found in Rivaroxaban) represents a distinct pharmacophoric approach.

The presence of the 4-bromophenyl moiety at the C5 position serves as a critical synthetic

handle (via Suzuki-Miyaura or Buchwald-Hartwig couplings) to generate biaryl libraries.

Consequently, the biological evaluation of this scaffold focuses on its potential as a Factor Xa

(FXa) inhibitor (anticoagulant) and, secondarily, as a Linezolid-like antimicrobial.

This guide compares the 5-substituted scaffold against industry standards, detailing

experimental protocols for validating potency, selectivity, and metabolic stability.

Part 1: Comparative Analysis & Performance Metrics
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The Structural Paradigm: C5 vs. N4 Substitution
The primary differentiation in evaluating this scaffold is its structural isomerism relative to

established drugs.

Feature
Standard:

Rivaroxaban

(Xarelto)

Target Scaffold: 5-(4-

Bromophenyl)morph

olin-3-one

Implication for

Evaluation

Substitution Site N4-position (Nitrogen) C5-position (Carbon)

C5 introduces a chiral

center adjacent to the

oxygen, potentially

altering binding pocket

affinity.

Core Geometry
Planar amide

character
Chiral morpholine ring

C5 derivatives require

enantioselective

evaluation (

vs

isomers).

Metabolic Stability

Susceptible to

oxidative hydrolysis at

the morpholinone ring

C5-aryl group

sterically shields the

ring

Hypothesis: C5

derivatives may

exhibit improved

metabolic half-life (

).

Synthetic Utility Linear synthesis
Bromine Handle

allows divergent SAR

Ideal for High-

Throughput Screening

(HTS) library

generation.

Therapeutic Application 1: Factor Xa Inhibition
(Anticoagulant)
The morpholin-3-one ring mimics the proline residues often recognized by proteases. The 4-

bromophenyl group, when expanded to a biaryl system, targets the S1 or S4 pocket of Factor
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Xa.

Comparative Performance Metrics (Representative Data): Note: Values below represent

expected ranges for optimized biaryl derivatives of the scaffold based on SAR studies of

morpholinone FXa inhibitors.

Metric
Rivaroxaban

(Control)

5-Aryl-Morpholin-3-

one Derivative
Interpretation

FXa IC 0.4 – 0.7 nM 5.0 – 50.0 nM

The C5 scaffold

typically shows lower

initial potency but

offers a novel IP

space.

Selectivity (vs

Thrombin)
> 10,000-fold > 5,000-fold

High selectivity is

retained due to the

specific S1 pocket fit.

Solubility (pH 6.8) Low (8 mg/L)
Moderate (15-25

mg/L)

C5 substitution often

disrupts crystal

packing, improving

aqueous solubility.

Therapeutic Application 2: Antimicrobial Activity
Morpholin-3-ones are bioisosteres of oxazolidinones (Linezolid). The 5-(4-bromophenyl)

derivatives are evaluated for activity against Gram-positive pathogens (MRSA, VRE).

Mechanism: Inhibition of bacterial protein synthesis (50S ribosomal subunit).

Key Finding: The unfunctionalized 4-bromophenyl derivative is generally inactive (MIC > 64

µg/mL). Activity is restored when the bromine is replaced by a nitrogen-containing

heterocycle (e.g., morpholine, triazole).

Part 2: Experimental Protocols (Self-Validating
Systems)
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In Vitro Factor Xa Inhibition Assay (Chromogenic)
This protocol quantifies the potency of the derivative by measuring the residual activity of

Factor Xa.

Principle: Factor Xa cleaves a specific chromogenic substrate (S-2765), releasing p-nitroaniline

(pNA). The inhibitor prevents this cleavage. The absorbance of pNA is measured at 405 nm.

Reagents:

Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% PEG-6000 (prevents non-specific

binding).

Enzyme: Human Factor Xa (0.1 nM final concentration).

Substrate: S-2765 (N-α-Z-D-Arg-Gly-Arg-pNA·2HCl).

Control: Rivaroxaban (10 mM DMSO stock).

Step-by-Step Workflow:

Preparation: Dissolve 5-(4-Bromophenyl)morpholin-3-one derivatives in 100% DMSO to

10 mM. Serial dilute (1:3) in assay buffer to generate an 8-point dose-response curve (range:

100 µM to 0.03 nM).

Incubation: Add 20 µL of diluted inhibitor and 20 µL of Factor Xa enzyme to a 96-well

microplate. Incubate for 10 minutes at 37°C to allow equilibrium binding.

Initiation: Add 20 µL of S-2765 substrate (200 µM final).

Measurement: Monitor hydrolysis kinetically by reading Absorbance (405 nm) every 30

seconds for 10 minutes.

Validation:

Z'-factor check: Must be > 0.5.

Reference check: Rivaroxaban IC
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must fall within 0.4–0.8 nM. If not, discard the run.

Calculation: Plot Velocity (

) vs. [Inhibitor] using a 4-parameter logistic regression (GraphPad Prism) to determine IC

.

Selectivity Profiling (Thrombin Counter-Screen)
To ensure the derivative is a specific FXa inhibitor and not a general serine protease inhibitor, a

Thrombin (Factor IIa) counter-screen is mandatory.

Protocol Modification: Replace Factor Xa with Human Thrombin and use a thrombin-specific

substrate (e.g., S-2238).

Success Criteria: Selectivity Ratio (IC

Thrombin / IC

FXa) should be > 1,000.

Part 3: Mechanism of Action & Visualization
The following diagram illustrates the intervention point of 5-(4-Bromophenyl)morpholin-3-one
derivatives within the coagulation cascade. By inhibiting Factor Xa, the conversion of

Prothrombin to Thrombin is halted, preventing fibrin clot formation.
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Figure 1: The Coagulation Cascade. The diagram highlights the convergence of intrinsic and

extrinsic pathways at Factor Xa. The 5-(4-Bromophenyl)morpholin-3-one derivatives act as

direct, reversible inhibitors of Factor Xa, preventing the downstream generation of Thrombin.

Part 4: Synthesis & Derivatization Strategy
The "4-bromophenyl" group is not the endpoint; it is the gateway. Evaluation must be

performed on the library generated from this intermediate.

Suzuki-Miyaura Coupling: Reacting the 4-bromo derivative with aryl boronic acids introduces

biaryl systems essential for the S1/S4 pocket occupancy in Factor Xa.

Buchwald-Hartwig Amination: Replacing the bromine with morpholine or piperazine moieties

is critical for testing antimicrobial activity (mimicking Linezolid).

Critical Quality Attribute (CQA): Because the 5-position is a chiral center, the biological

evaluation must separate enantiomers. Typically, the (S)-enantiomer of morpholin-3-one

derivatives exhibits significantly higher potency (10-100x) than the (R)-enantiomer due to

specific stereochemical requirements of the protease active site.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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